molecular formula C16H18ClN3O B2635397 (4-chlorophenyl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone CAS No. 2034287-90-4

(4-chlorophenyl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone

Cat. No. B2635397
CAS RN: 2034287-90-4
M. Wt: 303.79
InChI Key: FDCQMFQYQKOUAE-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains a piperidine ring and a pyrazole ring, both of which are common structures in medicinal chemistry . The molecule also contains a chlorophenyl group, which is a phenyl ring substituted with a chlorine atom .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of a pyrazolone ring with a phenyl group . In one method, the OH group of the pyrazolone ring reacts with a fluorine atom of an adjacent phenyl group, leading to an intermolecular cyclization . This forms a tricyclic side product, which can be characterized via GC-MS analysis, 1H, and 13C NMR spectroscopy .

Scientific Research Applications

Antimicrobial and Anticancer Applications

  • Antimicrobial and Anticancer Potency : A study by Hafez, El-Gazzar, and Al-Hussain (2016) synthesized derivatives similar to the queried compound, demonstrating good to excellent antimicrobial activity. Furthermore, some synthesized compounds exhibited higher anticancer activity compared to the reference drug doxorubicin. These findings suggest the potential of such compounds in developing new antimicrobial and anticancer therapies (Hafez, El-Gazzar, & Al-Hussain, 2016).

Molecular Docking and Structural Analysis

  • Molecular Docking Studies : Katariya, Vennapu, and Shah (2021) incorporated similar structures in their research to discover new compounds with significant anticancer and antimicrobial activities. Molecular docking studies suggest these compounds could help overcome microbial resistance to drugs, indicating their potential in drug development processes (Katariya, Vennapu, & Shah, 2021).

Structure-Activity Relationships (SAR) and Synthesis Methods

  • SAR and Synthesis Techniques : The research by Revathi et al. (2015) provides insights into the crystal structure and synthesis methods of related compounds. Understanding the structural intricacies aids in the design of more effective pharmacological agents with potential applications in treating various diseases (Revathi et al., 2015).

Insecticidal Activities

  • Insecticidal Properties : Ding et al. (2019) explored the synthesis of novel piperidine thiazole compounds, revealing certain insecticidal activities against armyworms. This indicates the broader applicability of such compounds beyond antimicrobial and anticancer uses, potentially leading to new agricultural chemical agents (Ding et al., 2019).

properties

IUPAC Name

(4-chlorophenyl)-[3-(1-methylpyrazol-3-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O/c1-19-10-8-15(18-19)13-3-2-9-20(11-13)16(21)12-4-6-14(17)7-5-12/h4-8,10,13H,2-3,9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDCQMFQYQKOUAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2CCCN(C2)C(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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